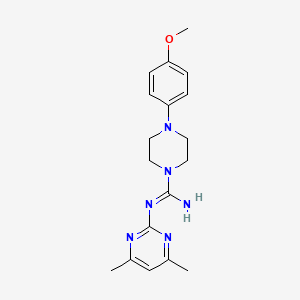

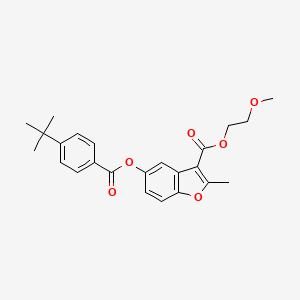

4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound. It is a derivative of benzenesulfonyl chloride, which is a colorless to slightly yellow solid . Benzenesulfonyl chloride is used to make dyes and other chemicals .

Synthesis Analysis

The synthesis of benzenesulfonyl chloride involves the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . The synthesis of sulfanilamide, a sulfa drug, illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution .Molecular Structure Analysis

The molecular formula of benzenesulfonyl chloride is C6H5ClO2S . It has an average mass of 176.621 Da and a monoisotopic mass of 175.969879 Da .Chemical Reactions Analysis

Benzenesulfonyl chloride is involved in electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colorless to slightly yellow solid that melts at approximately 40°F . It is very irritating to skin, eyes, and mucous membranes . It may emit toxic fumes when heated to high temperatures .Scientific Research Applications

Synthetic Applications and Photophysical Properties

Synthesis of Aryloxazole Derivatives : A study by Fedyunyaeva and Shershukov (1993) involved the synthesis of 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides and related compounds through condensation and cyclodehydration reactions. These compounds exhibited interesting spectral and luminescence properties in different solvents, demonstrating the sulfonyl group's ability to transmit electronic effects to the overall molecular π-electron system of diaryloxazoles. This study suggests potential applications in materials science due to the observed salvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993).

Chemical Reactivity and Structural Analysis : Research by Sarojini et al. (2012) on the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride highlights the structural characterization and theoretical studies using DFT. This work provides insights into the stability and electronic properties of sulfonamide compounds, which could be relevant for developing new materials or pharmaceuticals (Sarojini et al., 2012).

Synthetic Methodologies for Heterocyclic Compounds

Solid-Phase Synthesis Techniques : A publication by Holte et al. (1998) discusses the use of polymer-supported sulfonyl chloride for the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method demonstrates an innovative approach to synthesizing heterocyclic compounds with potential applications in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).

Reactivity Towards Sulfonyl Chlorides : Beryozkina et al. (2015) explored the reactivity of N-unsubstituted triazoles with sulfonyl chlorides, leading to 1- and 2-sulfonyl-1,2,3-triazoles. This study opens up novel pathways for synthesizing sulfonylated azolyl triazoles, highlighting the influence of azolyl ring nature and sulfonyl chloride substituent size on product regioselectivity. Such findings could be crucial for the design of new compounds in medicinal chemistry and synthetic organic chemistry (Beryozkina et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(2-cyclobutyl-1,3-oxazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c14-19(16,17)11-6-4-9(5-7-11)12-8-15-13(18-12)10-2-1-3-10/h4-8,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPOIFIUGMSLJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828616.png)

![N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2828620.png)

![3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B2828622.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2828626.png)

![2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide](/img/structure/B2828628.png)

![N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2828635.png)

![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2828636.png)